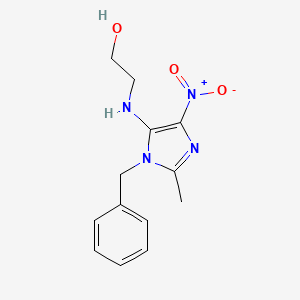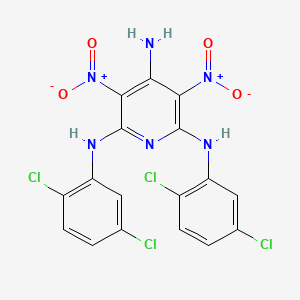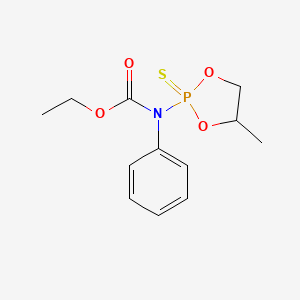
2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino)ethanol
Descripción general
Descripción
2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino)ethanol is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a nitro group attached to the imidazole ring, along with an aminoethanol side chain. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The benzyl, methyl, and nitro groups are introduced through specific substitution reactions.
Attachment of the Aminoethanol Side Chain: The aminoethanol side chain is attached through a nucleophilic substitution reaction, where the amino group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Tinidazole: Another imidazole derivative used as an antiprotozoal and antibacterial agent.
Omeprazole: A proton pump inhibitor containing an imidazole ring used to treat acid-related disorders.
Uniqueness
2-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino)ethanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyl, methyl, and nitro groups, along with the aminoethanol side chain, makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-[(3-benzyl-2-methyl-5-nitroimidazol-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-10-15-13(17(19)20)12(14-7-8-18)16(10)9-11-5-3-2-4-6-11/h2-6,14,18H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKUADYOSMPHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)NCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(3-pyridinylmethyl)ethanamine](/img/structure/B5165338.png)
![5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5165339.png)
![8-(4-methoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5165343.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperidine](/img/structure/B5165346.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-3-pyridinylbenzamide](/img/structure/B5165354.png)

![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5165361.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5165367.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(4-nitrophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5165370.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5165376.png)
![2-(4-{5-[(methylthio)methyl]-1,2,4-oxadiazol-3-yl}phenyl)ethanol](/img/structure/B5165383.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B5165388.png)
![4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5165410.png)

